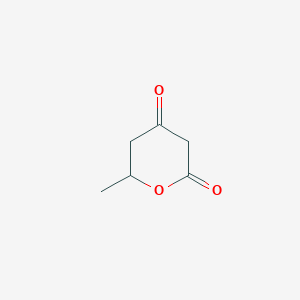

6-Methyloxane-2,4-dione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-methyloxane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIHKCBKAOTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517769, DTXSID50902888 | |

| Record name | 6-Methyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85825-79-2 | |

| Record name | 6-Methyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Cyclic Diketones in Organic Chemistry Research

Cyclic diketones, particularly 1,3-diketones, are highly reactive and versatile compounds that hold a significant position in organic synthesis. researchgate.netbenthamdirect.com Their utility stems from their ability to serve as precursors for a wide array of compounds, most notably heterocycles. researchgate.netbenthamdirect.com The reactivity of the dicarbonyl functionality allows for various chemical transformations, making them valuable building blocks in the synthesis of complex molecules, including natural products and pharmacologically active compounds. researchgate.net

The chemistry of well-known cyclic β-diketones such as 1,3-cyclohexanedione (B196179) and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) has been extensively explored, leading to a vast number of synthesized heterocycles with documented biological activities. researchgate.netbenthamdirect.com These compounds are crucial intermediates in the production of fused heterocyclic ring systems, which are prominent scaffolds in medicinal chemistry. researchgate.net The presence of two carbonyl groups in close proximity, as seen in 1,2-, 1,3-, and 1,4-dicarbonyls, often leads to unique reactivity that differs from that of monocarbonyl compounds. wikipedia.org

Cyclic 1,3-diketones, for instance, have a notable tendency to exist in their enol form, a characteristic that influences their reactivity and makes them versatile precursors for heterocycles. wikipedia.org They can also act as ligands to form metal acetylacetonate (B107027) coordination complexes. wikipedia.org

Interactive Data Table: Properties of Common Cyclic Diketones

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | Precursor for heterocycles benthamdirect.com |

| Dimedone | C₈H₁₂O₂ | 140.18 | Widely used in synthesis benthamdirect.com |

| 1,3-Cyclopentanedione | C₅H₆O₂ | 98.09 | Well-known cyclic β-diketone benthamdirect.com |

| 1,3-Indandione | C₉H₆O₂ | 146.14 | Fused to a benzene (B151609) ring wikipedia.org |

Historical Development and Classification of Oxane 2,4 Dione Ring Systems

The IUPAC nomenclature for ketones involves changing the suffix "-ane" of the parent alkane to "-anone". wikipedia.org For cyclic ketones, the carbonyl group is typically assigned position #1. If more than one carbonyl group is present, their positions are indicated by numbers. libretexts.org The term "oxane" denotes a six-membered saturated heterocyclic ring containing one oxygen atom. researchgate.net Therefore, "oxane-2,4-dione" refers to a six-membered ring with an oxygen atom and two ketone functional groups at positions 2 and 4.

The synthesis of cyclic 1,3-diketones has been a subject of ongoing research, with various methods developed to improve their preparation, especially for medium and large rings. researchgate.net A common method for preparing 1,3-cyclohexanedione (B196179) derivatives involves the reduction of resorcinol. benthamdirect.com Other specialized methods include a three-step synthesis starting from dialkylmalonate and methyl (E)-4-chloro-3-methoxy-2-butenoate. benthamdirect.com

The classification of these ring systems is based on the parent heterocycle and the position of the carbonyl groups. The presence of substituents, such as the methyl group in 6-methyloxane-2,4-dione, further specifies the compound. The oxane ring itself is a fundamental component in many molecular scaffolds and plays a crucial role in determining the three-dimensional conformation of molecules. researchgate.net

Research Gaps and Future Directions in 6 Methyloxane 2,4 Dione Investigation

Conventional Synthetic Routes to this compound

Traditional methods for the synthesis of this compound have relied on fundamental reactions in organic chemistry, often involving multiple steps and purification processes. These routes have been crucial in providing access to the compound for initial studies and further chemical exploration.

Cyclization Reactions in Lactone and Diketone Formation

The formation of the this compound ring system fundamentally relies on an intramolecular cyclization to form the lactone. This key step typically involves the cyclization of a δ-hydroxy acid or a related derivative. The hydroxyl group attacks the carboxylic acid or ester functionality, leading to the formation of the six-membered ring and the elimination of a small molecule, such as water or an alcohol. The presence of the ketone at the 4-position adds a layer of complexity to this transformation, requiring careful selection of precursors and reaction conditions to favor the desired cyclization pathway.

A plausible intramolecular cyclization to form a δ-lactone involves the reaction of a δ-hydroxy acid where the hydroxyl group acts as a nucleophile attacking the carboxylic acid. This process is typically acid-catalyzed, protonating the carbonyl oxygen of the carboxylic acid to make the carbonyl carbon more electrophilic. The subsequent ring closure forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the lactone youtube.com.

Acetoacetic Ester Synthesis and Variants for Dione (B5365651) Precursors

The acetoacetic ester synthesis is a powerful and versatile method for the formation of ketones and can be adapted to prepare precursors for this compound. wikipedia.orgchadsprep.comyoutube.comlibretexts.org This synthesis involves the alkylation of the α-carbon of ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation to yield a ketone. wikipedia.orgyoutube.com

To construct the backbone of this compound, a variant of the acetoacetic ester synthesis can be envisioned. This would involve the reaction of the enolate of acetoacetic ester with a suitable electrophile that contains a protected hydroxyl group or a group that can be converted into a hydroxyl group. For example, reacting the sodium salt of ethyl acetoacetate with a protected 2-bromoethanol (B42945) derivative would introduce the necessary carbon framework. Subsequent deprotection and hydrolysis would yield a δ-hydroxy-β-keto acid, primed for intramolecular cyclization.

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Enolate Formation | Ethyl acetoacetate | Sodium ethoxide | Sodium ethyl acetoacetate |

| 2. Alkylation | Sodium ethyl acetoacetate, Protected 2-haloethanol | - | Alkylated acetoacetic ester |

| 3. Deprotection | Alkylated acetoacetic ester | Acid or other deprotecting agent | δ-hydroxy-β-keto ester |

| 4. Hydrolysis & Cyclization | δ-hydroxy-β-keto ester | Aqueous acid, heat | This compound |

Table 1: A proposed reaction sequence for the synthesis of this compound using a variant of the acetoacetic ester synthesis.

Multi-Step Conversions from Acyclic Precursors

In addition to the acetoacetic ester approach, other multi-step sequences starting from simple acyclic precursors can be employed. These routes offer flexibility in introducing the required functional groups at specific positions. A general strategy would involve the construction of a six-carbon chain with the appropriate oxidation states at C-2, C-4, and C-5.

Emerging and Green Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. These emerging approaches are also being applied to the synthesis of heterocyclic compounds like this compound.

Catalytic Strategies in this compound Construction

The use of catalysts can significantly enhance the efficiency of the key bond-forming steps in the synthesis of this compound. Both acid and base catalysis can be employed to promote the intramolecular cyclization of the δ-hydroxy-β-keto acid precursor. For example, solid-supported acid catalysts could offer the advantage of easy separation and recyclability, aligning with the principles of green chemistry.

Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral catalysts could potentially be used to control the stereochemistry at the C-6 position of the oxane ring, leading to the enantioselective synthesis of this compound. This would be particularly valuable for applications where a specific stereoisomer is required.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained widespread recognition as a technique to dramatically reduce reaction times, often from hours to minutes, and to improve product yields. nih.govnih.govresearchgate.netjocpr.com The application of microwave irradiation to the synthesis of this compound could be particularly beneficial for the intramolecular cyclization step. The localized superheating effect of microwaves can provide the necessary activation energy for the reaction to proceed rapidly and efficiently.

Microwave assistance could also be applied to the alkylation step in the acetoacetic ester synthesis variant, potentially leading to cleaner reactions with fewer side products. The development of microwave-assisted protocols represents a significant step towards more sustainable and time-efficient production of this important heterocyclic compound.

| Synthetic Step | Conventional Method (Time) | Potential Microwave-Assisted Method (Time) | Potential Advantages of Microwave Synthesis |

| Alkylation of Acetoacetic Ester | Several hours | Minutes | Faster reaction, potentially higher yield, cleaner reaction profile |

| Intramolecular Cyclization | Hours (with heating) | Minutes | Significant reduction in reaction time, improved energy efficiency |

Table 2: A comparison of conventional and potential microwave-assisted approaches for key synthetic steps in the formation of this compound.

Solvent-Free Reaction Systems

The pursuit of sustainable and environmentally benign chemical processes has driven the exploration of solvent-free reaction conditions for the synthesis of various organic compounds, including this compound. Eliminating solvents from reaction mixtures offers significant advantages, such as reduced environmental impact, lower costs associated with solvent purchasing and disposal, and often, simplified product isolation procedures. In the context of this compound synthesis, solvent-free methodologies typically rely on thermal activation or the use of solid-supported catalysts to facilitate the necessary bond-forming reactions.

Research into the synthesis of cyclic β-keto esters and related heterocyclic systems has provided insights into plausible solvent-free routes to this compound. These approaches often involve the condensation of a β-keto ester with an aldehyde or the intramolecular cyclization of a suitable precursor under neat conditions (in the absence of a solvent).

One potential solvent-free strategy involves the reaction of a diketene (B1670635) with a hydroxy ketone. In this approach, the reactants themselves, being liquids or low-melting solids, can form a reactive melt, obviating the need for a solvent. The reaction can be promoted by heat or by the addition of a catalytic amount of a base or an acid.

Another viable solvent-free method is the pyrolysis of appropriate precursors. High-temperature conditions can induce intramolecular cyclization and elimination of a small molecule, such as water or an alcohol, to yield the desired dione. This method is particularly attractive for its simplicity and the avoidance of potentially hazardous reagents.

Furthermore, mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, presents a promising solvent-free alternative. The energy input from milling can promote reactions between solid reactants, leading to the formation of this compound without the need for any solvent.

While specific, detailed research findings on the dedicated solvent-free synthesis of this compound are not extensively documented in publicly available literature, the principles from related syntheses offer a strong foundation for the development of such methodologies. The following table summarizes representative conditions for the solvent-free synthesis of structurally related cyclic β-keto esters, which could be adapted for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl acetoacetate | Paraformaldehyde | Basic ionic liquid | 80-100 | 2-4 | 85-95 |

| Diethyl carbonate | 2-Pentanone | Sodium ethoxide (solid) | 120-140 | 3-5 | 70-85 |

| 5-Hexenoic acid | - | High temperature pyrolysis | 400-500 | - | 50-60 |

| Solid-state diketone | Solid-state aldehyde | Ball milling (mechanochemical) | Room Temperature | 0.5-1 | >90 |

Table 1. Representative data for solvent-free synthesis of cyclic β-keto esters, illustrating potential conditions for this compound synthesis.

The development of efficient and selective solvent-free synthetic routes to this compound remains an active area of research, driven by the principles of green chemistry. Future work will likely focus on the optimization of catalyst systems and reaction conditions to achieve high yields and purity under environmentally friendly conditions.

Electrophilic and Nucleophilic Reactions of the Diketone Moiety

The 1,3-diketone arrangement within the oxane ring creates distinct reactive centers that can engage with both electrophiles and nucleophiles. The electron-withdrawing nature of the two carbonyl groups makes the molecule susceptible to a range of reactions.

The carbon atoms of the two ketone groups (at C-2 and C-4) are electrophilic and thus represent primary sites for nucleophilic attack. This reactivity is a cornerstone of ketone chemistry. ontosight.ai Nucleophiles add to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The presence of two carbonyls in a 1,3-relationship means that reactions at one carbonyl can be influenced by the presence of the other.

Typical nucleophilic addition reactions applicable to the dione moiety include:

Addition of organometallic reagents: Grignard reagents or organolithium compounds can add to one or both carbonyls to form tertiary alcohols after workup.

Cyanohydrin formation: Addition of hydrogen cyanide (HCN) can form cyanohydrins, which are versatile synthetic intermediates.

Wittig reaction: Reaction with phosphorus ylides can convert the carbonyl groups into carbon-carbon double bonds.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Centers

| Reactant Type | Example Reagent | Potential Product(s) |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol(s) |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin(s) |

| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene(s) |

The protons on the carbon atoms alpha (α) to the carbonyl groups are acidic and can be removed by a base to form a nucleophilic enolate. bham.ac.uk In this compound, there are two such positions: C-3 and C-5. The protons at C-3 are significantly more acidic because the resulting negative charge is stabilized by resonance delocalization across both adjacent carbonyl groups. This makes C-3 the predominant site of deprotonation. stackexchange.com

The formation of the enolate is a critical step that transforms the α-carbon into a potent nucleophile, capable of reacting with a variety of electrophiles, most notably in alkylation reactions to form new carbon-carbon bonds. bham.ac.ukresearchgate.net The choice of base and reaction conditions can, in principle, control which enolate is formed (kinetic vs. thermodynamic), although the C-3 position's high acidity generally directs reactivity to that site. bham.ac.ukstackexchange.comstackexchange.com

Once formed, the enolate can be alkylated with electrophiles like alkyl halides. This reaction is a powerful tool for modifying the core structure.

Table 2: Representative Alkylation Reactions at the C-3 Position

| Alkylating Agent | Reagent Example | Product Structure |

| Alkyl Halide | Methyl Iodide (CH₃I) | 3-Methyl-6-methyloxane-2,4-dione |

| Allylic Halide | Allyl Bromide (CH₂=CHCH₂Br) | 3-Allyl-6-methyloxane-2,4-dione |

| Benzyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | 3-Benzyl-6-methyloxane-2,4-dione |

Ring-Opening and Rearrangement Reactions

The structural integrity of the this compound ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions.

Acid-catalyzed conditions in the presence of a nucleophile can potentially lead to the opening of the oxane ring. More common, however, are rearrangements involving the diketone functionality. The Baeyer-Villiger oxidation is a notable rearrangement reaction that converts a ketone into an ester using a peroxy acid. wiley-vch.debeilstein-journals.org Applying this to a cyclic ketone like this compound would result in the insertion of an oxygen atom adjacent to one of the carbonyl carbons, expanding the ring to form a seven-membered lactone anhydride (B1165640) derivative. The migratory aptitude of the adjacent carbon atoms determines the regiochemical outcome of the rearrangement. wiley-vch.de

Another class of rearrangements, the benzilic acid rearrangement, is characteristic of 1,2-diketones and leads to ring contraction in cyclic systems, a reaction not directly applicable here but illustrative of diketone reactivity. wiley-vch.de More relevant to the 1,3-dione system are acid-catalyzed rearrangements that might proceed through enol intermediates.

Reductions and Oxidations of the this compound Core

The oxidation state of the carbonyl carbons can be altered through reduction and oxidation reactions.

Reductions: The ketone functionalities are readily reduced to secondary alcohols. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this transformation. rsc.orghuggingface.co The reduction of the two carbonyl groups in this compound would yield the corresponding 6-methyloxane-2,4-diol. The reaction can produce a mixture of stereoisomers (diastereomers) depending on the approach of the hydride reagent to the plane of the carbonyl groups.

Table 3: Reduction of this compound

| Reagent | Product | Comments |

| Sodium Borohydride (NaBH₄) | 6-Methyloxane-2,4-diol | Milder reagent, selective for ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | 6-Methyloxane-2,4-diol | Powerful reagent, less selective. |

Oxidations: Besides the Baeyer-Villiger rearrangement, other oxidative transformations are possible. Strong oxidizing agents under harsh conditions can lead to the cleavage of the oxane ring. For instance, oxidation could potentially break the C-C bonds within the dione unit, leading to the formation of dicarboxylic acid derivatives.

Condensation Reactions with this compound as a Precursor

The acidic C-3 protons of this compound make it an excellent substrate for condensation reactions, where it serves as the active methylene (B1212753) component. These reactions are fundamental for the synthesis of more complex heterocyclic systems.

A well-established transformation for 1,3-diketones is the Knoevenagel-type condensation with aldehydes and ketones, or condensation with amine derivatives to build new rings. researchgate.net For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. A particularly useful reaction is the condensation with cyanoacetamide in the presence of a basic catalyst, such as piperidine, which leads to the formation of highly substituted 2-pyridone structures. researchgate.net This reaction provides a direct route to novel heterocyclic compounds using the dione as a foundational building block.

Table 4: Heterocycle Synthesis via Condensation Reactions

| Condensation Partner | Catalyst | Resulting Heterocyclic Core |

| Hydrazine (H₂N-NH₂) | Acid/Base | Pyrazole |

| Cyanoacetamide (NCCH₂CONH₂) | Piperidine | 2-Pyridone |

| Hydroxylamine (H₂N-OH) | Acid/Base | Isoxazole |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyloxane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the carbon-hydrogen framework. ipb.pt

The ¹H NMR spectrum of 6-Methyloxane-2,4-dione provides critical information about the number of distinct proton environments, their electronic shielding, and scalar coupling interactions with neighboring protons. The analysis reveals four unique proton signals, each corresponding to a specific group within the molecule. Protons on carbons adjacent to electronegative atoms like oxygen are deshielded and appear at higher chemical shifts (downfield). libretexts.orgmnstate.edu

The proton assignments are detailed in the table below. The methine proton at the C6 position (H-6) is significantly deshielded by the adjacent ring oxygen, appearing as a multiplet due to coupling with both the C5 methylene (B1212753) protons and the C6 methyl protons. The methylene protons at C3 are situated between two electron-withdrawing carbonyl groups, resulting in a pronounced downfield shift. oregonstate.edu The diastereotopic nature of the C5 protons, adjacent to the chiral center at C6, results in distinct chemical shifts and complex splitting patterns.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 4.65 | m | - |

| H-3 | 3.80 | s | - |

| H-5a | 2.85 | dd | 17.5, 4.5 |

| H-5b | 2.60 | dd | 17.5, 8.0 |

| 6-CH₃ | 1.45 | d | 6.5 |

Note: Spectra are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm. oregonstate.edu

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, signals are weaker than in ¹H NMR, but the wider range of chemical shifts (typically 0-220 ppm) allows for excellent resolution of individual carbon signals. libretexts.orglibretexts.org The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms. pressbooks.pub

In this compound, the two carbonyl carbons (C2 and C4) are the most deshielded, appearing furthest downfield. uoi.gr The C2 carbon, part of a lactone (cyclic ester), resonates at a slightly lower chemical shift compared to the C4 ketone carbon. The C6 carbon, directly bonded to the ring oxygen, also shows a significant downfield shift. The assignments, supported by the principles of carbon NMR, are presented below. libretexts.org

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4 | 201.5 |

| C2 | 170.8 |

| C6 | 78.2 |

| C3 | 52.1 |

| C5 | 45.3 |

| 6-CH₃ | 21.0 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would show a clear cross-peak between the H-6 proton and the diastereotopic H-5 protons. Further correlation would be observed between H-6 and the 6-CH₃ protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nanalysis.comlibretexts.org The HSQC spectrum for this molecule would show correlations between:

The signal at 4.65 ppm (H-6) and the signal at 78.2 ppm (C6).

The signals at 2.85/2.60 ppm (H-5) and the signal at 45.3 ppm (C5).

The signal at 3.80 ppm (H-3) and the signal at 52.1 ppm (C3).

The signal at 1.45 ppm (6-CH₃) and the signal at 21.0 ppm (6-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

The H-3 protons showing correlations to the carbonyl carbons C2 and C4.

The H-5 protons correlating with C4, C6, and the methyl carbon.

The 6-CH₃ protons showing a strong correlation to C6 and a weaker correlation to C5.

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. whitman.edu

GC-MS analysis confirms the purity and provides the mass spectrum of this compound. The compound is sufficiently volatile for gas chromatography. In the mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺•), which then undergoes fragmentation. The pattern of these fragments serves as a molecular fingerprint. albany.edu

The mass spectrum of this compound shows a molecular ion peak at an m/z (mass-to-charge ratio) of 128, corresponding to its molecular weight. The fragmentation is dominated by cleavages adjacent to the carbonyl groups and the ring oxygen.

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Description |

| 128 | [C₆H₈O₃]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 100 | [M - CO]⁺• | Loss of carbon monoxide |

| 85 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 71 | [C₄H₇O]⁺ | Cleavage of the C4-C5 and O1-C2 bonds |

| 56 | [C₃H₄O]⁺• | Retro-Diels-Alder type fragmentation |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). measurlabs.cominfinitalab.com This allows for the unambiguous determination of the elemental composition of the molecule. researchgate.netresearchgate.net The experimentally measured exact mass is compared to the theoretical mass calculated from the atomic masses of the most abundant isotopes.

For this compound, the elemental formula is C₆H₈O₃.

Theoretical Exact Mass: 128.04734 u

Measured Exact Mass: An HRMS measurement would be expected to yield a value within a few parts per million (ppm) of the theoretical mass, thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides a powerful analytical technique for the structural elucidation of this compound by characterizing its fragmentation pathways. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺ is selectively isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the parent molecule.

The fragmentation of this compound is expected to be dictated by the presence of the lactone and ketone functional groups, as well as the alkyl substituent. The initial fragmentation is likely to involve the cleavage of the bonds adjacent to the carbonyl groups, which are generally the most labile. libretexts.org Key fragmentation pathways can be predicted based on the established fragmentation patterns of similar cyclic esters and ketones.

One probable fragmentation route involves the loss of small neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂). The cleavage of the lactone ring can lead to the loss of CO₂. Additionally, the presence of the ketone carbonyl group can result in the loss of a CO molecule. Another anticipated fragmentation is the alpha-cleavage adjacent to the carbonyl groups, leading to the formation of characteristic acylium ions. The fragmentation pattern may also involve the loss of the methyl group at the 6-position.

A plausible fragmentation cascade for this compound could initiate with a retro-Diels-Alder (RDA) type reaction, a common fragmentation pathway for cyclic compounds. This would lead to the opening of the oxane ring and subsequent fragmentation. The analysis of the m/z values of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the atoms and the positions of the functional groups.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure/Identity |

| [M+H]⁺ | [M+H - CO]⁺ | 28 | Loss of carbon monoxide |

| [M+H]⁺ | [M+H - CO₂]⁺ | 44 | Loss of carbon dioxide from the lactone |

| [M+H]⁺ | [M+H - CH₃]⁺ | 15 | Loss of the methyl group |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of water |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound by probing its vibrational modes. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups.

The lactone carbonyl (C=O) stretching vibration is anticipated to appear at a higher wavenumber compared to a typical acyclic ester, due to ring strain. This band is expected in the range of 1735-1750 cm⁻¹. The ketone carbonyl (C=O) stretching vibration should be observed in the characteristic region for cyclic ketones, typically around 1700-1725 cm⁻¹. The precise positions of these bands can be influenced by the ring conformation and any potential electronic coupling between the two carbonyl groups.

In addition to the prominent carbonyl absorptions, the IR spectrum will also exhibit characteristic bands for the C-O stretching vibrations of the lactone. A strong band corresponding to the acyl-oxygen (C-O) single bond stretching is expected in the region of 1200-1300 cm⁻¹. The alkyl-oxygen (C-O) single bond stretching will likely appear in the 1000-1150 cm⁻¹ range.

The spectrum will also contain absorption bands due to the C-H stretching and bending vibrations of the methyl and methylene groups. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. The C-H bending vibrations for the CH₃ and CH₂ groups will be observed in the 1350-1470 cm⁻¹ range.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Lactone | 1735 - 1750 | Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 2960 | Medium |

| C-O Stretch | Acyl-Oxygen | 1200 - 1300 | Strong |

| C-O Stretch | Alkyl-Oxygen | 1000 - 1150 | Strong |

| C-H Bend | CH₃, CH₂ | 1350 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions of its carbonyl chromophores.

The molecule contains two isolated carbonyl groups, a ketone and a lactone. Each of these groups can undergo n → π* and π → π* electronic transitions. The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, is symmetry-forbidden and therefore results in a weak absorption band. This transition typically occurs at longer wavelengths, in the near-UV region. For this compound, the n → π* transitions are expected to produce weak absorption maxima around 270-300 nm.

The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a symmetry-allowed transition and results in a strong absorption band at shorter wavelengths, typically in the far-UV region (below 200 nm).

Since there is no significant conjugation between the two carbonyl groups in the this compound ring system, the UV-Vis spectrum is not expected to show strong absorptions in the visible region. The lack of an extended π-system means that the energy required for electronic transitions is high, resulting in absorptions primarily in the UV range. The solvent used for analysis can influence the position of the absorption maxima (λ_max) due to solvatochromic effects.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| n → π | C=O (Ketone, Lactone) | 270 - 300 | Low |

| π → π | C=O (Ketone, Lactone) | < 200 | High |

Derivatives and Analogs of 6 Methyloxane 2,4 Dione

Synthesis and Structural Characterization of Substituted 6-Methyloxane-2,4-dione Derivatives

The synthesis of derivatives based on the pyran-2,4-dione framework, a close relative of the oxane-2,4-dione structure, often involves multi-step chemical reactions. For instance, a C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivative has been synthesized for the first time, linked by a 1,6-hexylene spacer mdpi.com. The structural integrity and molecular geometry of these newly synthesized compounds are typically confirmed through a suite of advanced analytical techniques.

Comprehensive characterization is crucial for confirming the identity and purity of these derivatives. Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing insights into the molecular structure.

Infrared (IR) Spectroscopy : This technique identifies the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compounds.

The synthesis of 6-methyl-3-(2-nitrophenyl)diazenylpyran-2,4-dione represents another example of a substituted pyran-2,4-dione derivative chemsynthesis.com. Similarly, various condensation and ring-closing reactions are utilized for the syntheses of related heterocyclic structures like 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones nih.gov.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |

|---|---|---|---|---|

| 6-Methyl-3-(piperidin-1-ylmethylene)pyridine-2,4(1H,3H)-dione | 9.64 (br s, 1H), 8.21 (s, 1H), 5.52 (s, 1H), 3.93 (br s, 2H), 3.70 (br s, 2H), 2.10 (s, 3H), 1.84 (br s, 6H) | 182.0, 166.5, 161.3, 148.1, 107.8, 101.7, 59.2, 54.7, 27.0, 26.6, 23.4, 19.6 | Data not available | 243.5 ([M + Na]+) |

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide | 9.95 (s, 0.2H)-NH, 9.84 (s, 0.8H)-NH, 6.80–8.58 (m, 8H), 1.88 (s, 4.8H)-CH3, 1.78 (s, 1.2H)-CH3 | 168.9, 168.4, 164.8, 160.3, 154.0, 152.7, 152.4, 150.7, 149.7, 2x148.6, 147.6, 2x137.8, 2x137.4, 136.4, 136.2, 125.5, 125.0, 2x124.3, 119.4, 118.6, 115.3, 115.2, 2x9.0 | Data not available | Data not available |

Analogs with Modified Ring Systems and Heteroatoms (e.g., Imidazolidine-2,4-dione, Thiazolidine-2,4-dione)

Analogs of this compound include heterocyclic compounds where the oxane ring is replaced by other ring systems containing different heteroatoms, such as nitrogen and sulfur. Imidazolidine-2,4-diones (also known as hydantoins) and thiazolidine-2,4-diones are two prominent examples.

Imidazolidine-2,4-dione Analogs: The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various synthetic routes. One common method involves the reaction of amino acids with isocyanates or isothiocyanates. For instance, 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives have been synthesized from the reaction of C-phenylglycine with phenyl isocyanate and phenyl isothiocyanate, respectively nih.gov. The structures of these products are typically confirmed using mass spectrometry, IR, 1H, and 13C-NMR spectroscopy nih.gov. These compounds are of interest due to their presence in a range of pharmaceutical compounds nih.gov.

Thiazolidine-2,4-dione Analogs: Thiazolidine-2,4-dione derivatives are another important class of analogs. A convergent synthesis strategy is often employed for these compounds. This can involve the reaction of thiazolidine-2,4-dione with a potassium salt, followed by reaction with a bromomethyl derivative mdpi.com. The resulting molecules, which can be hybrids of thiazolidine-2,4-dione and other moieties like acridine, are characterized by NMR, HRMS, and IR spectroscopy mdpi.com.

| Analog Class | General Synthetic Approach | Starting Materials Example | Product Example |

|---|---|---|---|

| Imidazolidine-2,4-dione | Reaction of amino acids with isocyanates | C-phenylglycine, Phenyl isocyanate | 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione |

| Thiazolidine-2,4-dione | Convergent synthesis via potassium salt intermediate | Thiazolidine-2,4-dione, 9-(bromomethyl)acridine | Thiazolidine-2,4-dione-acridine hybrids |

| Oxazolidine-4-one | Cyclization with 2-chloro acetic acid | Schiff's base derivatives | Oxazolidine-4-one containing 1-pheny-3-pyrazolidone |

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis is a critical area of organic chemistry that focuses on the selective formation of one stereoisomer over others. While specific examples for chiral this compound derivatives are not abundant in the literature, the principles can be understood from the synthesis of related chiral tetrahydropyran-4-ones.

An efficient and stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been reported mdpi.com. The key steps in such syntheses often involve:

Stereoselective Addition : The use of Gilman or Grignard reagents to introduce substituents onto a dihydropyran-4-one ring system. This addition can occur with high stereoselectivity, preferentially forming one diastereomer mdpi.com.

Horner-Wadsworth-Emmons Reaction : This reaction is used to introduce a methylidene group onto the pyranone ring mdpi.commdpi.com.

The relative configurations and conformations of the resulting chiral molecules are determined through detailed analysis of their NMR spectra mdpi.com. The development of these stereoselective methods is crucial for accessing specific, enantiomerically pure compounds for further study.

Elucidation of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity (Structure-Activity Relationship, SAR) is a fundamental goal in chemical research. For derivatives of heterocyclic diones, subtle changes in the molecular structure can lead to significant differences in their properties.

In a study of thiazolidine-2,4-dione-acridine hybrids, an in-depth SAR analysis provided several key insights mdpi.com:

Influence of Substituents : The presence of electron-withdrawing groups on the molecule was generally correlated with higher potency in biological assays mdpi.com.

Role of Linking Groups : The nature of the chemical linker between different parts of the molecule, such as a methoxy (B1213986) group on a phenyl ring, can modulate both the potency and selectivity of the compound mdpi.com.

Effect of Core Structure Variation : Modifications to the core heterocyclic structure, such as the point of attachment of a substituent on the thiazolidine-2,4-dione ring, can significantly affect the compound's activity mdpi.com.

These findings highlight how systematic structural modifications and subsequent testing can elucidate the principles governing the reactivity and function of these molecules. Such knowledge is invaluable for the rational design of new compounds with desired properties.

Biosynthesis and Biotransformation Pathways of 6 Methyloxane 2,4 Dione

Hypothetical Biosynthetic Routes to Oxane-2,4-dione Structures in Natural Products

The structural core of 6-Methyloxane-2,4-dione, an oxane-2,4-dione ring, is a feature found in a variety of natural products. The biosynthesis of such structures is often attributed to the activity of polyketide synthases (PKSs). nih.govnih.govresearchgate.net These multienzyme complexes are responsible for the assembly of diverse polyketide chains through the sequential condensation of simple carboxylic acid units. nih.gov

The formation of the this compound backbone can be hypothetically traced back to a type II polyketide synthase pathway. This process would likely commence with a starter unit, such as acetyl-CoA, followed by successive extensions with malonyl-CoA extender units. The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and cyclization, catalyzed by specific domains within the PKS complex. nih.gov The final cyclization step, leading to the six-membered lactone ring, is typically facilitated by a thioesterase (TE) domain, which cleaves the polyketide chain from the acyl carrier protein (ACP) and promotes intramolecular esterification. researchgate.net The methyl group at the 6-position likely originates from the final extender unit being a methylmalonyl-CoA instead of a malonyl-CoA.

Microbial Biotransformation Studies of this compound and Related Compounds

Microbial biotransformation serves as a powerful tool for modifying chemical compounds, often leading to derivatives with altered biological activities. While specific studies on this compound are not extensively documented, the biotransformation of related lactones and cyclic ketones by various microorganisms has been a subject of considerable research. mdpi.comresearchgate.netnih.gov

A wide array of microorganisms, including both fungi and bacteria, have demonstrated the ability to transform cyclic compounds. Filamentous fungi, in particular, are well-known for their capacity to metabolize xenobiotics through various enzymatic reactions. researchgate.netnih.govnih.gov Species from genera such as Aspergillus, Penicillium, Cunninghamella, and Fusarium have been shown to effectively biotransform a range of substrates, including lactones. mdpi.comnih.gov

Bacteria, including species of Pseudomonas and Xanthobacter, are also capable of degrading cyclic compounds, often utilizing them as a carbon source. nih.govnih.gov These microorganisms are frequently isolated from contaminated environments and possess specialized enzymatic machinery for breaking down complex organic molecules.

Table 1: Examples of Microorganisms Involved in the Biotransformation of Related Cyclic Compounds

| Microorganism Type | Genus | Example of Transformed Compound | Reference |

|---|---|---|---|

| Fungus | Cunninghamella | 6-Nitrochrysene | nih.gov |

| Fungus | Fusarium | Halolactones | mdpi.com |

| Bacterium | Pseudomonas | 2,4-Dinitrotoluene | nih.gov |

The biotransformation of this compound by microorganisms would likely involve a series of well-characterized enzymatic reactions. These transformations can alter the compound's structure and physicochemical properties.

Hydroxylation: This is a common primary metabolic reaction catalyzed by monooxygenases, such as cytochrome P450 enzymes (CYPs), and peroxygenases. acs.orgtudelft.nlacs.org In the case of this compound, hydroxylation could occur at various positions on the oxane ring or the methyl group, leading to the formation of more polar metabolites.

Oxidation: Further oxidation of hydroxylated intermediates can occur, potentially leading to the formation of new ketone functionalities or ring-opening products. Alcohol dehydrogenases can catalyze the oxidation of hydroxyl groups.

Reduction: The ketone groups within the oxane-2,4-dione ring are susceptible to reduction by ketoreductases, which would yield hydroxy-ketones or diols. nih.gov

Glycosylation: The attachment of sugar moieties to the molecule, a process known as glycosylation, can significantly increase its water solubility. This reaction is catalyzed by glycosyltransferases.

To elucidate the specific enzymatic mechanisms involved in the metabolism of this compound, in vitro studies using isolated enzymes or cell-free systems are invaluable. Such studies allow for the detailed characterization of individual metabolic steps without the complexities of a whole-cell system.

Research on the in vitro metabolism of a structurally related compound, an oxazolidinedione, has demonstrated the utility of this approach. nih.govresearchgate.net In these studies, liver microsomes and recombinant human cytochrome P450 enzymes were used to identify the specific CYPs responsible for the hydroxylation of the molecule. nih.govresearchgate.net A similar experimental setup could be employed for this compound to identify the key metabolizing enzymes and the resulting metabolites. This would involve incubating the compound with a panel of purified enzymes (e.g., CYPs, reductases) and analyzing the reaction products using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Environmental Fate and Bioremediation Potential (if applicable)

The environmental fate of this compound is largely determined by its susceptibility to biodegradation by soil and water microorganisms. While specific data for this compound is not available, studies on the environmental degradation of related pyran derivatives and cyclic ethers provide some indication of its potential persistence and breakdown pathways. nih.govnih.govresearchgate.net

Compounds with heterocyclic ring systems can be degraded by a variety of microorganisms. For instance, the biodegradation of 1,4-dioxane, a cyclic ether, has been observed in both bacteria and fungi. nih.govnih.gov The degradation pathways often involve initial hydroxylation followed by ring cleavage and further metabolism of the resulting linear intermediates. nih.gov

Given its chemical structure, this compound is likely to be biodegradable under aerobic conditions. Microorganisms possessing the necessary enzymatic machinery, such as monooxygenases and hydrolases, could potentially utilize it as a carbon source. This suggests a potential for natural attenuation in the environment and the possibility of using specific microbial strains for bioremediation of sites contaminated with this or similar compounds. However, the actual rate and extent of biodegradation would depend on various environmental factors, including microbial population, nutrient availability, temperature, and pH.

Biological Mechanisms of Action in Model Systems Excluding Clinical Human Data

In Vitro Assessment of Molecular and Cellular Interactions

In vitro studies are essential for understanding a compound's activity at the molecular and cellular level, providing a foundational understanding of its potential biological roles without the complexities of a whole organism.

The investigation into the enzymatic modulating activities of 6-Methyloxane-2,4-dione would involve assessing its ability to influence the activity of various enzymes, particularly those involved in cellular defense against oxidative stress. Enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase are critical components of the antioxidant defense system. Assays would measure whether this compound enhances or inhibits the catalytic activity of these enzymes, thereby indicating a potential to modulate cellular redox balance. Currently, there is no specific data from such enzymatic assays for this compound.

Receptor binding assays are used to determine if a compound can bind to specific cellular receptors, which is often the first step in initiating a biological response. These studies would utilize isolated receptors and measure the affinity and specificity of this compound for various receptor types. Such fundamental molecular-level data could suggest potential pathways the compound might influence. As of now, no receptor binding studies for this compound have been published.

Advanced Analytical Methods for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. The choice between liquid and gas chromatography depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating compounds in a liquid mobile phase that is passed through a column packed with a solid stationary phase. UPLC operates on the same principles as HPLC but utilizes smaller particle sizes in the column packing, allowing for higher pressure, which results in faster analysis times and improved resolution.

For the analysis of 6-Methyloxane-2,4-dione, a reversed-phase HPLC or UPLC method would likely be developed. In this approach, a nonpolar stationary phase (such as C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation would be based on the compound's polarity. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape. Detection could be achieved using a diode-array detector (DAD) or a UV-Vis detector set to a wavelength where this compound exhibits maximum absorbance.

Gas Chromatography (GC) with Specific Detectors (e.g., Flame Ionization Detector, Electron Capture Detector)

Gas chromatography is the method of choice for volatile and thermally stable compounds. An inert carrier gas transports the vaporized sample through a capillary column, where separation occurs based on the compound's boiling point and its interactions with the stationary phase.

Flame Ionization Detector (FID): The FID is a widely used detector for organic compounds. As the separated compounds exit the GC column, they are burned in a hydrogen-air flame, which produces ions. The detector measures the current generated by these ions, which is proportional to the mass of the carbon atoms in the analyte. nist.gov The FID is known for its high sensitivity, large linear range, and robustness, making it suitable for quantifying this compound, as it is a carbon-containing organic molecule. nist.govnih.gov

Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector that is particularly responsive to compounds with electronegative functional groups, such as halogens, nitro groups, and conjugated carbonyls. wikipedia.org It operates by using a radioactive beta emitter (typically Nickel-63) to create a steady stream of electrons, generating a constant current. When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a peak. wikipedia.org Given the dione (B5365651) structure of this compound, the ECD could potentially offer high sensitivity for its detection.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS, GC-MS/MS, UPLC-QTOF-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (like GC or LC), it provides a high degree of certainty in both the identification and quantification of compounds.

LC-MS/MS and GC-MS/MS: Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by using two mass analyzers in series. The first analyzer selects the specific m/z of the parent ion of the target compound (in this case, this compound). This ion is then fragmented, and the second analyzer detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. GC-MS is a reliable technique for identifying various bioactive compounds from extracts.

UPLC-QTOF-MS: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique. It provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is invaluable for confirming the identity of this compound in complex samples and for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry measures the absorption of light by a chemical substance at a specific wavelength. A UV-Vis spectrophotometer could be used for the quantitative analysis of this compound if the molecule possesses a chromophore that absorbs light in the ultraviolet or visible range. A calibration curve would be constructed by measuring the absorbance of several standards of known concentrations. The concentration of this compound in an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. While generally less selective than chromatographic methods, spectrophotometry can be a rapid and cost-effective technique for routine analysis of relatively pure samples.

Advanced Sample Preparation Methodologies (e.g., Solid-Phase Microextraction for Volatiles)

Effective sample preparation is crucial for accurate analysis, as it serves to isolate and concentrate the analyte of interest from the sample matrix. Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique. It utilizes a fused-silica fiber coated with a sorbent material.

For volatile or semi-volatile compounds like this compound, headspace SPME (HS-SPME) would be particularly applicable. In this method, the coated fiber is exposed to the vapor phase (headspace) above a liquid or solid sample. The volatile analytes adsorb onto the fiber, which is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is effective for concentrating volatile organic compounds (VOCs) and minimizing matrix interference.

Chemometric Approaches for Data Analysis and Validation

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of analyzing this compound, chemometric tools would be essential for method validation and data interpretation, especially when dealing with complex datasets generated by techniques like UPLC-QTOF-MS or when using sensor arrays like electronic noses. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression could be used to analyze complex data, identify patterns, and build predictive models for the quantification of the target compound in the presence of interfering substances. These approaches are critical for ensuring the robustness and reliability of the analytical method.

Future Directions and Unexplored Avenues in 6 Methyloxane 2,4 Dione Research

Integration of Artificial Intelligence and Machine Learning in Predictive Studies

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize chemical and pharmaceutical research. nih.gov For 6-Methyloxane-2,4-dione, these computational tools offer a powerful avenue for predictive studies, accelerating the discovery process and reducing the reliance on costly and time-consuming empirical screening.

Future research should focus on developing sophisticated ML models to predict the biological activities and physicochemical properties of this compound and its potential derivatives. By training algorithms on large datasets of known molecules, it is possible to forecast properties such as target binding affinity, toxicity profiles, and metabolic stability. nih.govnih.gov For instance, deep learning models, like artificial neural networks, can identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov

Furthermore, generative AI models can be employed for the de novo design of novel this compound derivatives with optimized properties. nih.gov These algorithms can generate new molecular structures tailored to specific biological targets while simultaneously predicting their synthetic accessibility. This approach can significantly expand the chemical space around the this compound core, prioritizing candidates with the highest probability of success for synthesis and testing.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application Area | Objective | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Forecast biological activity, toxicity, and physicochemical properties of derivatives. | Accelerates hit-to-lead optimization and prioritizes synthesis efforts. nih.gov |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Expands chemical space and identifies innovative candidates. nih.gov |

| Metabolism and Biotransformation Prediction | Identify potential metabolic pathways and resulting metabolites. | Aids in understanding the compound's fate in biological systems. |

| Proteome-Screening Simulations | Predict on- and off-target interactions across the human proteome. | Helps in early identification of potential therapeutic targets and side effects. nih.gov |

Development of Novel Derivatization Strategies for Enhanced Functionality

To fully explore the potential of the this compound scaffold, the development of diverse and efficient derivatization strategies is paramount. Future research should move beyond simple modifications to create libraries of analogues with a wide range of functional enhancements.

Drawing inspiration from synthetic strategies applied to related heterocyclic systems like indane-1,3-dione and other pyran-diones, several avenues can be explored. nih.govmdpi.com Key strategies could include:

Substitution at the C3 Position: The active methylene (B1212753) group at the C3 position is a prime site for functionalization. Knoevenagel condensation reactions with various aldehydes could introduce diverse aryl or alkyl substituents, a common strategy for modifying similar dione (B5365651) structures. nih.gov

Alkylation and Acylation: The nitrogen or oxygen atoms within related heterocyclic structures are often targets for alkylation to modulate properties. nih.gov Similar strategies could be explored for the oxane ring oxygen or other positions of this compound, if chemically feasible, to alter solubility and binding characteristics.

Halogenation: The introduction of halogen atoms onto the core structure or its substituents can significantly impact electronic properties and binding interactions. Green chemistry approaches, such as using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), could be employed for efficient halogenation. nih.gov

Ring Modification: More complex synthetic routes could involve the modification of the oxane ring itself, potentially through ring-opening and subsequent re-cyclization with different functionalities to create novel heterocyclic systems.

These derivatization efforts will be crucial for systematically probing the structure-activity relationships and tuning the molecule for specific applications.

Comprehensive Systems Biology Approaches to Biotransformation Mechanisms

Understanding how this compound is metabolized and transformed within a biological system is critical for any potential therapeutic or biotechnological application. A comprehensive systems biology approach can provide a holistic view of its biotransformation, moving beyond the identification of single metabolites to understanding its impact on metabolic networks.

Future research should aim to identify the specific enzymes responsible for its metabolism. Given its structure as a cyclic ester (lactone), it is plausible that cytochrome P450 (CYP) enzymes and various esterases play a key role in its breakdown. wikipedia.org Studies using human liver microsomes or recombinant CYP enzymes could pinpoint the specific isoforms involved. nih.gov

Furthermore, metabolomics studies can be employed to track the fate of this compound in cell cultures or model organisms. By analyzing the full spectrum of metabolites produced over time, it is possible to construct detailed metabolic pathways. This approach can also reveal if the compound or its metabolites perturb endogenous metabolic pathways, providing insights into potential mechanisms of action or toxicity. nih.gov Integrating this experimental data with computational metabolic models will allow for a more predictive understanding of the compound's behavior in vivo.

Exploration of Sustainable Production Routes and Circular Economy Principles

The principles of green chemistry and the circular economy are becoming increasingly important in chemical manufacturing. mdpi.comalfalaval.us Future research on this compound should prioritize the development of sustainable and environmentally benign production methods.

This involves moving away from traditional synthetic routes that may rely on harsh reagents or produce significant waste. Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of greener solvents like ionic liquids or water, and developing highly efficient, reusable catalysts to drive the synthesis. acs.orgresearchgate.net

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of this compound or its precursors. Biotransformations often offer high selectivity and operate under mild conditions. nih.gov

Renewable Feedstocks: Exploring synthetic pathways that start from bio-based platform chemicals, such as 2,5-hexanedione, which can be derived from cellulosic feedstocks. sigmaaldrich.com This would reduce the reliance on fossil fuels.

Circular Economy Integration: Designing the production process within a circular economy framework. This includes minimizing waste, recycling solvents and catalysts, and identifying potential uses for any by-products, thereby creating a closed-loop system. alfalaval.usdtu.dkpatsnap.com

Table 2: Comparison of Potential Synthesis Approaches for this compound

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Synthesis | Conventional organic chemistry methods using standard solvents and reagents. | Established and well-understood reaction mechanisms. | Optimization of yield and purity. |

| Green Catalysis | Use of environmentally benign catalysts (e.g., ionic liquids, solid acids). | Reduced waste, milder reaction conditions, potential for catalyst recycling. mdpi.com | Screening and development of novel, efficient catalysts. |

| Biocatalysis | Utilization of enzymes or microorganisms to perform specific synthetic steps. | High stereoselectivity, mild conditions, use of renewable resources. nih.gov | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Improved safety, better process control, easier scalability. | Development of optimized flow reactor setups. |

Advanced Characterization Techniques for Dynamic Processes

A deep understanding of the dynamic behavior of this compound is essential. This includes its conformational dynamics, reaction kinetics, and interactions with biological macromolecules. Advanced characterization techniques can provide unprecedented insight into these processes.

Future studies should employ a suite of modern analytical methods to probe the molecule's behavior in real-time. For instance, techniques like time-resolved Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the kinetics of its synthesis or degradation under various conditions. mdpi.com

To understand its interaction with potential protein targets, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. Furthermore, advanced structural biology methods like cryogenic electron microscopy (Cryo-EM) could be used to visualize the binding mode of this compound within a target protein's active site. Characterizing the entire manufacturing process, from raw materials to final product, is crucial to ensure consistent quality and identify critical parameters that affect the final product. ispe.orgkoerber-pharma.com

By combining these advanced techniques, a comprehensive picture of the dynamic properties of this compound can be assembled, guiding its future development and application.

Q & A

Q. What are the established methods for synthesizing 6-methyloxane-2,4-dione, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of substituted β-keto esters or oxidation of dihydroxyacetone derivatives. For example, the oxetane ring in oxane-2,4-dione derivatives can be synthesized via acid-catalyzed lactonization, where temperature and solvent polarity critically affect ring stability and byproduct formation . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to catalyst) and inert atmospheres to prevent oxidation. Purity is validated via HPLC (≥98%) and NMR spectroscopy, with impurities often arising from incomplete cyclization or side reactions with nucleophiles .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : The methyl group at position 6 appears as a singlet (~δ 1.3 ppm in H NMR), while the ketone (C4) and ester (C2) carbonyls resonate at δ 205–210 ppm and δ 170–175 ppm in C NMR, respectively. Ring protons show characteristic splitting patterns due to the oxetane’s puckered geometry .

- IR : Strong absorption bands at 1750–1780 cm (ester C=O) and 1820–1850 cm (ketone C=O) confirm functional groups.

- MS : Molecular ion peaks at m/z 114.1 (M) with fragmentation patterns consistent with ring-opening pathways .

Q. What are the key thermodynamic properties (e.g., melting point, solubility) of this compound, and how do they impact experimental design?

The compound is a white-to-yellow solid with a melting point of 62–64°C . Solubility varies significantly: highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water (<1 mg/mL). These properties dictate solvent selection for reactions (e.g., DMF for nucleophilic substitutions) and crystallization protocols (slow evaporation from acetone/hexane mixtures) .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations predict the electronic properties of this compound, and what functional/basis set combinations are optimal?

Hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set accurately model the compound’s electron density and frontier molecular orbitals. For example, B3LYP predicts HOMO-LUMO gaps (~5.2 eV) that align with UV-Vis spectral data, validating its use in studying charge-transfer interactions in drug-receptor systems . Exact-exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., PPAR-γ activation vs. cytotoxicity) for this compound derivatives?

Contradictions often arise from assay conditions (e.g., cell line specificity, concentration ranges). For PPAR-γ activation, use luciferase reporter assays in HEK293 cells with EC values validated via dose-response curves (e.g., 10–100 μM). Cytotoxicity discrepancies require parallel MTT assays under standardized O/CO conditions. Data normalization to positive controls (e.g., rosiglitazone for PPAR-γ) minimizes variability .

Q. How does the oxetane ring’s ring-opening propensity influence its role as a synthetic intermediate or stable pharmacophore?

The oxetane ring undergoes acid-catalyzed ring-opening with nucleophiles (e.g., amines, thiols) to form linear intermediates, useful for constructing spirocyclic or fused-ring systems. Conversely, its stability in physiological pH (4–8) makes it a viable pharmacophore for improving metabolic stability in drug candidates. Computational studies (e.g., QM/MM simulations) quantify ring strain (~26 kcal/mol) and predict reactivity .

Q. What experimental and computational approaches validate the compound’s role in KATP channel modulation?

- In vitro : Patch-clamp electrophysiology on bladder smooth muscle cells, measuring IC values for K current inhibition.

- In silico : Molecular docking (AutoDock Vina) into SUR2B subunit binding pockets, with binding affinities correlated to experimental IC data. MD simulations (AMBER) assess ligand-receptor stability over 100 ns trajectories .

Methodological Guidelines

Q. Table 1: Key Parameters for DFT Studies on this compound

Q. Table 2: Common Synthetic Routes and Yields

| Method | Precursor | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed cyclization | Methyl acetoacetate derivative | HSO | 65–75 | 98 |

| Oxidative lactonization | Dihydroxyacetone analog | TEMPO/NaClO | 80–85 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。